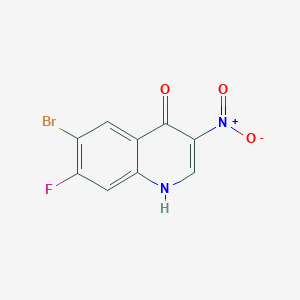

6-Bromo-7-fluoro-3-nitroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFN2O3/c10-5-1-4-7(2-6(5)11)12-3-8(9(4)14)13(15)16/h1-3H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMXHLHFCNCMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 7 Fluoro 3 Nitroquinolin 4 Ol and Analogues

Strategies for Quinolin-4-ol Core Formation

The construction of the quinolin-4-ol ring system is a cornerstone of heterocyclic chemistry, with several named reactions offering reliable pathways to this important structural motif. These reactions typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl-containing compounds. The choice of method often depends on the desired substitution pattern on both the carbocyclic and heterocyclic rings of the quinoline (B57606) product.

Classical Annulation Reactions

The classical annulation reactions for quinoline synthesis are characterized by their robustness and wide applicability. These methods, while sometimes requiring harsh reaction conditions, have stood the test of time and remain relevant in modern organic synthesis.

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines. The reaction proceeds in two main stages: the initial condensation of an aniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by a thermal cyclization of the resulting intermediate.

The first step involves the nucleophilic attack of the aniline on the malonic ester derivative to form an anilidomethylenemalonic ester. This intermediate is then heated to high temperatures, often in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization. This cyclization is believed to proceed through a 6-electron electrocyclic ring-closing mechanism. The resulting product is a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the desired 4-hydroxyquinoline (B1666331). wikipedia.orgwikipedia.org

The regioselectivity of the Gould-Jacobs reaction is a crucial consideration when using substituted anilines. For an aniline with substituents at the meta-position, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of isomeric products. The outcome is influenced by both steric and electronic factors of the substituents on the aniline ring.

A plausible synthetic route to a precursor of the target molecule could involve the reaction of 4-bromo-5-fluoroaniline with a suitable malonic ester derivative. The subsequent cyclization would yield a 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate ester. The nitro group at the 3-position of the target compound would likely be introduced in a later synthetic step, as the initial Gould-Jacob product would have a carboxylate or a derivative at this position.

Table 1: Examples of Gould-Jacobs Reaction for Substituted 4-Hydroxyquinoline Synthesis

| Starting Aniline | Malonic Ester Derivative | Product | Reference |

| 4-Bromoaniline | Diethyl ethoxymethylenemalonate | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester | atlantis-press.com |

| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | jptcp.com |

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | wikipedia.org |

The Friedländer synthesis is another fundamental method for constructing the quinoline ring system. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a ketone or an ester. alfa-chemistry.comresearchgate.net

The reaction mechanism is thought to proceed via an initial aldol-type condensation between the two carbonyl components, followed by cyclization and dehydration to form the quinoline ring. A key requirement for the non-amino component is the presence of an α-methylene group adjacent to the carbonyl, which can be deprotonated to initiate the condensation.

To apply this method for the synthesis of a 6-bromo-7-fluoro-3-nitroquinolin-4-ol precursor, one would ideally start with a 2-amino-4-bromo-5-fluorobenzaldehyde or a corresponding ketone. This would be reacted with a carbonyl compound that could provide the C2 and C3 atoms of the quinoline ring, along with the nitro group at the C3 position. For instance, reaction with nitroacetone could potentially lead to the desired 3-nitroquinoline derivative. A significant challenge in this approach is the availability and stability of the required polysubstituted 2-aminoaryl carbonyl starting materials.

Table 2: Examples of Friedländer Condensation for Substituted Quinoline Synthesis

| 2-Aminoaryl Carbonyl | Active Methylene Compound | Product | Reference |

| 2-Aminobenzaldehyde | Acetaldehyde | Quinoline | researchgate.net |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid ethyl ester | researchgate.net |

| 2-Aminobenzophenone | Dimedone | 9-Phenyl-3,4-dihydroacridin-1(2H)-one | researchgate.net |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin or substituted isatins with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.

For the synthesis of a molecule related to this compound, one could envision using a 5-bromo-6-fluoroisatin as a starting material. Reaction of this substituted isatin with a suitable carbonyl compound under Pfitzinger conditions would generate a 6-bromo-7-fluoroquinoline-4-carboxylic acid. The introduction of the nitro group at the 3-position would require a subsequent nitration step, followed by conversion of the carboxylic acid at the 4-position to a hydroxyl group, which is a non-trivial transformation.

Table 3: Examples of Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

| Isatin Derivative | Carbonyl Compound | Product | Reference |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ui.ac.id |

| 5-Chloroisatin | Propiophenone | 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid | thieme-connect.de |

| Isatin | Indan-1-one | Indeno[1,2-b]quinoline-11-carboxylic acid |

The Skraup synthesis is a classic method for preparing quinolines, although it is generally not used for the direct synthesis of 4-hydroxyquinolines. The reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). The reaction is notoriously vigorous and often requires careful temperature control.

The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring.

While the standard Skraup synthesis yields quinolines that are unsubstituted at the 2-, 3-, and 4-positions of the pyridine (B92270) ring, modifications using α,β-unsaturated ketones or aldehydes in place of glycerol can lead to substituted quinolines. However, achieving the specific substitution pattern of this compound through a Skraup-type reaction would be a complex synthetic challenge.

The Doebner–von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. This allows for the synthesis of a wider range of substituted quinolines. The reaction of an aniline with an α,β-unsaturated carbonyl compound is typically catalyzed by a strong acid.

The Conrad–Limpach synthesis is a particularly relevant method for the preparation of 4-hydroxyquinolines. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. The reaction conditions can be controlled to favor the formation of either a 4-quinolone or a 2-quinolone. At lower temperatures, the initial reaction is the formation of a β-aminoacrylate, which upon heating to high temperatures (around 250 °C) in an inert solvent, cyclizes to form the 4-hydroxyquinoline.

To synthesize a precursor for this compound using the Conrad-Limpach method, one would start with 4-bromo-5-fluoroaniline and a β-ketoester. For example, reaction with diethyl malonate would lead to a 6-bromo-7-fluoro-4-hydroxyquinoline. The introduction of the 3-nitro group would likely be a subsequent step.

Table 4: Example of Conrad-Limpach Synthesis

| Aniline Derivative | β-Ketoester | Product | Reference |

| Aniline | Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline | wikipedia.org |

| 4-Fluoro-3-methoxyaniline | Ethyl 2-(4-(4-(trifluoromethoxy)phenoxy)benzoyl)acetate | 6-Fluoro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one | lfrueh.com |

Modern Catalytic and Metal-Free Protocols

The synthesis of quinoline derivatives has evolved significantly from classical methods, which often required harsh conditions and produced toxic byproducts. mdpi.comnih.gov Modern approaches increasingly favor transition-metal-free protocols, enhancing both the efficiency and environmental friendliness of the synthesis. nih.govrsc.org These contemporary methods include novel routes and modifications to established reactions like the Skraup, Doebner-Von Miller, and Friedländer syntheses. mdpi.comnih.gov

Table 1: Examples of Modern Metal-Free Quinoline Synthesis Strategies

| Reaction Type | Catalyst/Conditions | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Povarov Reaction | Molecular Iodine (I₂) | Aryl amine, aldehyde, activated alkene | Substituted quinolines | mdpi.com |

| Conrad-Limpach | Camphorsulfonic acid (CSA) | Anilines, β-ketoesters | 4-Hydroxyquinolines | mdpi.com |

| Phosphine-Catalyzed Annulation | Phosphine | N-tosylated 2-aminoaryl aldehydes, alkynes | Dihydroquinolines | mdpi.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules like quinolines in a single, atom-economical step from three or more starting materials. mdpi.comresearchgate.net This approach is particularly efficient for generating diverse libraries of compounds for medicinal chemistry. acs.orgacs.org

One prominent MCR for quinoline synthesis is the Povarov reaction, which typically involves the inverse-electron-demand Diels-Alder reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com Modified MCRs, such as a Kobayashi's modification of the Grieco reaction, can be used to synthesize diverse 4-phenylthio-1,2,3,4-tetrahydroquinolines, which are then oxidized and pyrolyzed to yield the corresponding 2-substituted quinolines. acs.orgacs.org Lewis acids like Yb(OTf)₃ and FeCl₃ are effective catalysts for three-component coupling reactions between aldehydes, amines, and alkynes to produce highly substituted quinolines. scielo.br These MCR strategies offer significant advantages, including mild reaction conditions and the ability to rapidly assemble highly functionalized heterocyclic frameworks. researchgate.net

Targeted Introduction of Bromine Substituents

The introduction of bromine atoms onto the quinoline scaffold is a critical step in the synthesis of compounds like this compound. Bromoquinolines are valuable precursors for further functionalization through cross-coupling reactions. rsc.orgnih.gov

Regioselective Bromination Techniques on Quinoline Scaffolds

Achieving regioselectivity in the bromination of quinolines is essential for synthesizing specific isomers. The position of bromination is influenced by the reaction conditions and the existing substituents on the quinoline ring, which act as directing groups. For instance, the bromination of 8-substituted quinolines can be controlled to yield specific mono- or di-bromo derivatives. researchgate.net The reaction of 8-hydroxyquinoline with bromine can produce a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, while 8-methoxyquinoline furnishes 5-bromo-8-methoxyquinoline as the sole product under similar conditions. researchgate.net

Transition metal catalysis, such as Rh-catalyzed C8 bromination of quinoline N-oxides with N-Bromosuccinimide (NBS), provides another powerful tool for regioselective functionalization. mdpi.com These methods highlight the importance of electronic and steric factors in directing the electrophilic substitution on the quinoline core.

Bromination of Tetrahydroquinoline Derivatives as Precursors

A widely used strategy for synthesizing bromoquinolines involves the bromination of 1,2,3,4-tetrahydroquinoline (THQ) precursors, followed by aromatization. nih.govresearchgate.net This approach often allows for predictable regioselectivity due to the activating nature of the amino group in the THQ ring. rsc.org N-Bromosuccinimide (NBS) is a versatile reagent that can act as both an electrophile for bromination and an oxidant for the subsequent dehydrogenation of the THQ to the corresponding quinoline in a one-pot reaction. rsc.orgrsc.org This cascade transformation proceeds under metal-free conditions and tolerates a wide range of functional groups. rsc.orgrsc.org

The reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in different solvents can lead to various outcomes. In chloroform, oxidation occurs to generate brominated quinoline structures, whereas in acetic acid, 6,8-dibromotetrahydroquinoline is formed, preserving the saturated heterocyclic ring. researchgate.net This highlights the tunability of the reaction based on the chosen conditions.

Table 2: Bromination of Tetrahydroquinoline (THQ) Precursors

| THQ Substrate | Brominating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Phenyl-THQ | NBS | DCM, room temp. | 3,6,8-Tribromo-4-phenylquinoline | rsc.org |

| 2-Phenyl-THQ | Bromine | Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

Decarboxylative Bromination Methodologies

Decarboxylative halogenation, also known as the Hunsdiecker reaction, is a fundamental method for synthesizing organic halides by replacing a carboxylic acid group with a halogen. nih.govacs.org This transformation is particularly useful for introducing bromine onto aromatic and heteroaromatic rings where other methods might fail. nih.gov Recent advancements have led to the development of transition-metal-free protocols for the decarboxylative bromination of electron-rich aromatic acids. nih.gov

This method can be applied to quinoline carboxylic acids. For example, quinoline salicylic acids undergo bromodecarboxylation at room temperature when treated with N-bromosuccinimide (NBS), tolerating a variety of functional groups. researchgate.net A general and unified catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has also been reported, which can generate aryl bromides through an atom transfer mechanism involving an aryl radical intermediate. princeton.edu This approach is valuable as it utilizes abundant and inexpensive carboxylic acids as starting materials. nih.gov

Selective Incorporation of Fluorine Substituents

The selective introduction of fluorine into the quinoline ring is a key challenge in synthesizing fluorinated analogues. Direct fluorination of quinoline derivatives in acidic media can lead to selective electrophilic substitution. researchgate.net A method involving elemental fluorine-iodine mixtures allows for the high-yield synthesis of 2-fluoro-derivatives at room temperature. This reaction is believed to proceed through an N-iodo-heterocyclic intermediate that is subsequently attacked by a fluoride (B91410) ion. rsc.org

More recent methods employ photochemistry. An electron-transfer-enabled process allows for the concerted nucleophilic C–H fluorination of quinolines. nih.govacs.org This reaction can be applied to a wide range of quinoline scaffolds bearing various functional groups, including esters, halogens, and ketones. nih.gov The regioselectivity of this fluorination can be influenced by the substitution pattern of the quinoline; for example, unsubstituted quinoline yields a mixture of C4 and C2 fluorinated products, with a slight preference for the more electrophilic C4 position. nih.gov The use of Lewis acids instead of protic acids can enhance the selectivity for the C4 position by coordinating to the quinoline nitrogen and sterically hindering attack at the C2 position. acs.org

Nucleophilic Fluorination Strategies for Azaarenes

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing fluorine into aromatic systems. However, the application of this method to electron-deficient azaarenes like quinoline presents considerable difficulties. The main challenge lies in the stability of the Meisenheimer intermediate that forms upon the addition of a fluoride ion. acs.orgnih.govresearchgate.netnih.gov In this intermediate, the elimination of the fluoride ion to regenerate the starting material is often more energetically favorable than the elimination of a hydride ion to form the desired fluorinated product. acs.orgnih.govresearchgate.netnih.gov

Furthermore, the reactivity of the fluoride anion itself poses problems. Fluoride's high propensity to form strong hydrogen bonds can decrease its nucleophilicity. thermofisher.com Conversely, in anhydrous conditions, "naked" fluoride is highly basic, which can lead to undesirable side reactions and limit the tolerance for various functional groups. thermofisher.com

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination

To circumvent the challenges of traditional nucleophilic fluorination, a novel strategy involving an electron-transfer-enabled concerted mechanism has been developed. acs.orgnih.govresearchgate.net This approach avoids the formation of the problematic high-energy Meisenheimer intermediate altogether. acs.orgnih.govthieme-connect.com The process operates through a chain reaction involving an asynchronous, concerted transfer of a fluoride anion, an electron, and a proton (F–-e–-H+). acs.orgnih.govnih.gov

This concerted nucleophilic aromatic substitution (CSNAr) strategy represents the first successful nucleophilic oxidative fluorination of quinolines. nih.govresearchgate.net By coupling the fluoride attack with an electron transfer, the heterolytic cleavage of the C–H bond in the resulting radical cation becomes more facile, allowing the reaction to proceed without a stable intermediate. acs.orgnih.gov This method has demonstrated the ability to achieve C4-selective fluorination of the quinoline ring system, a position that is typically difficult to functionalize via other methods. acs.orgthieme-connect.com

| Parameter | Description | Significance |

| Mechanism | Asynchronous concerted F–-e–-H+ transfer | Avoids high-energy Meisenheimer intermediates. acs.orgnih.gov |

| Selectivity | C4-selective fluorination of quinolines | Achieves functionalization at the most electrophilic site. acs.org |

| Key Feature | Ion-coupled electron transfer | Provides a new mechanistic basis for C–H functionalization. acs.orgnih.gov |

| Photosensitizer | Xanthone | Used to generate the excited-state protonated azaarene. acs.orgnih.gov |

One-Carbon Ring Expansion for 3-Fluorinated Quinolines

An alternative and straightforward method for synthesizing 3-fluorinated quinolines involves a one-carbon ring expansion of readily available indole precursors. semanticscholar.orgresearchgate.netnih.gov This protocol utilizes dibromofluoromethane as a source for bromofluorocarbene. semanticscholar.orgresearchgate.netnih.gov

The reaction proceeds rapidly, often within ten minutes, and can be conducted under an air atmosphere, highlighting its practicality. semanticscholar.orgresearchgate.netnih.gov The process is believed to involve a tandem halocyclopropanation of the indole C2-C3 double bond, followed by a fragmentation and rearrangement sequence that expands the five-membered pyrrole ring into the six-membered pyridine ring of the quinoline system. researchgate.netbeilstein-journals.org This strategy provides a direct entry to structurally diverse 3-fluorinated quinolines, which are prevalent pharmacophores. semanticscholar.orgresearchgate.netnih.gov

Challenges in Aromatic C-H Fluorination of Azaarenes

The direct C-H fluorination of azaarenes is an attractive but challenging transformation. acs.orgnih.govresearchgate.net The difficulties stem from both the high barrier to C-F bond formation and the electronic properties of the azaarene nucleus. acs.orgnih.govresearchgate.netnih.gov

Electrophilic Aromatic Substitution (SEAr): This pathway is disfavored for electron-deficient azaarenes because the sp²-hybridized nitrogen atom destabilizes the required Wheland intermediate, making its formation energetically prohibitive. acs.orgnih.govthieme-connect.com

Nucleophilic Aromatic Substitution (SNAr): As previously discussed, conventional nucleophilic attack by fluoride leads to a stable Meisenheimer intermediate from which fluoride is a better leaving group than hydride, hindering product formation. acs.orgnih.govthieme-connect.com

Radical Aromatic Substitution: While radical-based methods like the Minisci reaction are effective for forming C-C, C-B, and C-Si bonds on azaarenes, they have not been successful in forming C-F bonds. acs.orgnih.gov

These fundamental challenges have meant that direct C-H fluorination methods have not yet reached a level of practicality for widespread and routine use in complex molecule synthesis. thermofisher.com

Directed Nitration Procedures

Nitration is a crucial step for installing the nitro group, a versatile functional group that can serve as a directing group or a precursor to an amine. In the context of bromo-substituted quinolines, nitration can activate the ring for subsequent reactions.

Regioselective Nitration of Bromoquinolines

The nitration of bromoquinolines offers a strategic pathway for polyfunctionalization. The powerful electron-withdrawing nature of the nitro group can activate an adjacent bromine atom for subsequent nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.net This allows for the introduction of various nucleophiles, such as cyclic amines, onto the quinoline core. semanticscholar.orgresearchgate.net

Under vigorous nitrating conditions (e.g., fuming nitric acid and fuming sulfuric acid), quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk The regioselectivity of nitration on substituted bromoquinolines can be influenced by the position of the bromine atom and the reaction conditions. For instance, the nitration of 6-bromoquinoline can be directed to introduce a nitro group at the C-5 position, yielding compounds like 6-bromo-5-nitroquinoline. semanticscholar.org

| Substrate | Nitrating Agent | Position of Nitration | Significance |

| Quinoline | Fuming HNO₃ / Fuming H₂SO₄ | C-5 and C-8 | Standard electrophilic substitution outcome. uop.edu.pk |

| 6-Bromoquinoline | Mixed Acid | C-5 | Creates a precursor for SNAr at the C-6 position. semanticscholar.org |

| 6-Bromoquinoline N-oxide | Mixed Acid | C-5 | N-oxide directs nitration and activates the ring. semanticscholar.orgresearchgate.net |

Nitration of Quinoline N-Oxides

The use of quinoline N-oxides provides an important alternative and often more controlled route for nitration. semanticscholar.org The N-oxide group alters the electronic distribution in the quinoline ring, facilitating electrophilic substitution. researchgate.net

The regioselectivity of nitration on quinoline N-oxides is highly dependent on the acidity of the reaction medium. researchgate.netjst.go.jp

In highly acidic conditions, the oxygen atom is protonated. The resulting positive charge directs the incoming nitronium ion (NO₂⁺) to the C-5 and C-8 positions of the benzene (B151609) ring, away from the electrostatic repulsion of the protonated pyridine ring. semanticscholar.orgjst.go.jp

Under less acidic or neutral conditions, the free (unprotonated) N-oxide directs nitration to the C-4 position of the pyridine ring. researchgate.netjst.go.jp

A metal-free method has also been developed for the highly regioselective C-3 nitration of quinoline N-oxides using tert-butyl nitrite (TBN) as both the nitro source and the oxidant. rsc.orgresearchgate.net This reaction proceeds via a free radical process but still exhibits excellent regioselectivity, providing direct access to 3-nitroquinoline N-oxides. rsc.orgresearchgate.net

Nucleophilic Nitration Techniques for Aza-Aromatics

Conventional electrophilic nitration of aza-aromatics like quinoline using mixed acids is often challenging due to the deactivating effect of the ring nitrogen, which can also lead to undesired side reactions or harsh reaction conditions. dtic.mil Nucleophilic nitration presents an alternative pathway, particularly for introducing a nitro group at positions adjacent to the ring nitrogen, a feat not achievable through standard electrophilic methods. dtic.mil

This approach has been explored for various aza-aromatic systems. A study demonstrated a novel nucleophilic method that does not require strong acids for the nitration of isoquinoline and its derivatives. dtic.mil The same technique was applied to other aza-aromatics, including quinoline, quinazoline, and quinoxaline, to test the scope of the reaction. dtic.milntis.gov In the case of quinoline, nitration was observed, although the product yield was lower than that achieved with isoquinoline. dtic.milntis.gov For other substrates like 1-nitroisoquinoline and quinoxaline, the starting materials were recovered largely unchanged, indicating the method is not universally applicable for all aza-aromatics. dtic.milntis.gov

Molecular modeling studies have sought to correlate the success of nucleophilic nitration with the electronic properties of the substrate. ntis.gov A correlation was identified between the acidity of the target nitration site and the experimental yield, suggesting that the partial electrostatic charge at a given ring carbon could predict its susceptibility to nucleophilic attack. dtic.milntis.gov The most probable site for nucleophilic nitration is the ring carbon with the lowest π-electron density. dtic.mil

| Substrate | Nitration Observed | Product Yield | Comments |

|---|---|---|---|

| Isoquinoline | Yes | Reported as successful | Nitration occurs adjacent to the ring nitrogen. dtic.mil |

| Quinoline | Yes | Lower than isoquinoline | Demonstrates feasibility but with reduced efficiency. dtic.milntis.gov |

| 1-Nitroisoquinoline | No | N/A | Substrate recovered unchanged. dtic.milntis.gov |

| Quinoxaline | No | N/A | Substrate recovered unchanged. dtic.milntis.gov |

| Quinazoline | No | N/A | Neither substrate nor product was isolated. dtic.milntis.gov |

| Pyridine | No | N/A | Neither substrate nor product was isolated. dtic.milntis.gov |

Radical Nitration-Debromination Sequences for Fluoro-nitroalkenes

An alternative strategy for constructing key fragments of the target molecule involves radical reactions. A highly efficient and stereoselective method has been developed for the synthesis of α-fluoronitroalkenes from α-bromo-α-fluoroalkenes via a radical nitration-debromination sequence. acs.orgfigshare.com This reaction utilizes iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) to generate nitrogen dioxide radicals, which initiate the process. acs.orgorganic-chemistry.org

The reaction proceeds by the addition of a radical to the alkene, followed by the elimination of a bromine atom, resulting in the formation of the corresponding α-fluoronitroalkene. acs.org A key advantage of this method is its high stereoselectivity, exclusively yielding the Z-isomers of the product. acs.orgfigshare.com The methodology has demonstrated a broad scope, successfully converting various 2-bromo-2-fluorostyrenes with both electron-donating and electron-withdrawing substituents into the desired α-fluoronitroalkenes in high yields. acs.org These fluorinated building blocks are valuable for further synthetic transformations. acs.orgfigshare.com

| Substituent on Styrene Ring | Isolated Yield (%) | Reference |

|---|---|---|

| 4-NO₂ | 88 | acs.org |

| 4-CN | 85 | acs.org |

| 4-CO₂Me | 86 | acs.org |

| 4-MeO | 75 | acs.org |

| 4-F | 92 | acs.org |

| 4-Cl | 90 | acs.org |

| 4-Br | 89 | acs.org |

| Naphthalene-derived | 90 | acs.org |

Sequential and Convergent Synthesis Strategies for this compound

The construction of a polysubstituted quinolone such as this compound typically relies on sequential or convergent synthetic strategies. These approaches involve either the stepwise introduction of functional groups onto a pre-existing quinoline core or the assembly of the heterocyclic system from highly functionalized acyclic precursors.

Stepwise Functionalization Approaches

A common and logical stepwise approach begins with the synthesis of the core 6-bromo-7-fluoroquinolin-4-ol (B12975214) ring system. This can be achieved through established named reactions for quinoline synthesis, such as the Gould-Jacobs reaction. mdpi.comnih.gov This method involves reacting a substituted aniline—in this case, 4-bromo-3-fluoroaniline—with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinolin-4-one ring. mdpi.comnih.gov

Once the 6-bromo-7-fluoroquinolin-4-ol core is assembled, the next critical step is the regioselective introduction of the nitro group at the C3 position. This transformation is challenging due to the electronic nature of the ring. However, direct nitration of the quinolin-4-one system at the 3-position can be accomplished under specific conditions. Following the formation of the core, a subsequent halogenation step, for instance, using N-iodosuccinimide or N-bromosuccinimide, could introduce a leaving group at the 3-position. This halo-substituted quinolone can then undergo further functionalization, including palladium-catalyzed cross-coupling reactions to build more complex structures. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of quinolone synthesis is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. scielo.org.mxnih.gov For instance, in the synthesis of fluoroquinolone derivatives via the condensation of a halo-fluoroquinolone carboxylic acid with an amine, various parameters were tested to maximize yield. scielo.org.mx The use of a nanoporous isopolyoxomolybdate catalyst in refluxing water was found to be highly effective, affording the product in 97% yield within 30 minutes. scielo.org.mx In contrast, the absence of a catalyst resulted in poor yields (45%) and significantly longer reaction times (>120 min). scielo.org.mx

Similarly, a three-component, one-pot synthesis of functionalized quinolones was optimized by evaluating different cyclization reagents. nih.gov Diphenyl ether was selected as the optimal reagent for the high-temperature cyclization step, considering its recovery potential and transformation efficiency. nih.gov The optimized protocol involved a solvent-free condensation at 130 °C followed by reflux in diphenyl ether for 0.75 hours. nih.gov These examples underscore the critical role that systematic optimization of reaction parameters plays in achieving high yields and making synthetic routes viable and efficient. researchgate.netresearchgate.net

| Entry | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | H₂O | Reflux | 120 | 45 |

| 2 | None | EtOH | Reflux | 120 | 40 |

| 3 | 0.08 | CH₂Cl₂ | Reflux | 90 | 55 |

| 4 | 0.08 | CH₃CN | Reflux | 70 | 75 |

| 5 | 0.08 | EtOH | Reflux | 50 | 85 |

| 6 | 0.08 | H₂O | Reflux | 30 | 97 |

| 7 | 0.06 | H₂O | Reflux | 45 | 90 |

| 8 | 0.10 | H₂O | Reflux | 30 | 97 |

Theoretical Chemistry and Computational Studies of 6 Bromo 7 Fluoro 3 Nitroquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 6-Bromo-7-fluoro-3-nitroquinolin-4-ol. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT has been widely applied to determine optimized geometries, vibrational frequencies, and electronic properties. Studies on related quinoline systems often employ the B3LYP functional with various basis sets, such as 6-31G(d,p), to achieve a balance between accuracy and computational cost.

While specific DFT calculations for this compound are not extensively published in peer-reviewed literature, the known effects of its substituent groups—bromo, fluoro, nitro, and hydroxyl—allow for well-founded theoretical predictions. The electron-withdrawing nature of the nitro group and the halogens significantly influences the electronic distribution within the quinoline core. DFT calculations are crucial for quantifying these effects on the molecule's geometry and electronic landscape.

Ab Initio Methods in Quinoline Systems

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. For quinoline systems, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for more precise energy and property calculations, especially when electron correlation effects are significant.

In the context of halogenated quinolines, ab initio calculations can be particularly useful for studying non-covalent interactions, such as halogen bonding. While computationally more demanding than DFT, these methods offer a benchmark for the accuracy of other computational approaches. A study on quinoline derivatives highlighted the use of ab initio calculations to correlate charge distribution with their ability to interact with other molecules, a critical aspect of their potential biological activity.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and potential applications. Analysis of its frontier molecular orbitals and electron density provides a detailed picture of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinolines (Illustrative) This table presents illustrative data based on typical computational results for substituted quinoline systems to provide context, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline | -6.78 | -1.34 | 5.44 |

| 6-Bromoquinoline | -6.85 | -1.52 | 5.33 |

| 3-Nitroquinoline | -7.54 | -2.89 | 4.65 |

Electron Density Distribution and Charge Transfer Properties

The distribution of electron density in a molecule is a key determinant of its reactivity. The presence of multiple substituents with varying electronic effects in this compound leads to a highly polarized structure. The electron-withdrawing nitro and fluoro groups, along with the bromo group, create regions of low electron density (electrophilic sites), while the hydroxyl group and the nitrogen atom in the quinoline ring are regions of higher electron density (nucleophilic sites).

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. For this compound, NBO analysis has indicated a significant positive charge density on the bromine atom (approximately +0.32 e), which suggests its susceptibility to nucleophilic attack. This type of charge transfer property is crucial for understanding the molecule's interaction with other chemical species.

Reactivity Descriptors and Prediction

Based on the electronic structure, various reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity.

Commonly calculated reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

For this compound, the presence of multiple electron-withdrawing groups is expected to result in a high electrophilicity index, indicating its reactivity towards nucleophiles. The calculated values of these descriptors would provide a more quantitative prediction of its chemical behavior in various reactions.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in conceptual Density Functional Theory (DFT) that describe a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, making it less reactive, while a soft molecule has a small HOMO-LUMO gap, indicating higher reactivity.

In computational studies of heterocyclic compounds, such as quinoline derivatives, chemical hardness and softness are calculated to predict their stability and reactivity. For instance, in a study of quinazoline-4-one derivatives, these parameters were calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The results indicated that compounds with lower chemical hardness were more reactive.

Table 1: Representative Chemical Hardness and Softness of Substituted Quinoline Derivatives (Note: This data is illustrative and based on studies of related quinoline compounds, not this compound itself.)

| Compound | Chemical Hardness (η) in eV | Chemical Softness (S) in eV⁻¹ |

| Quinoline Derivative A | 2.15 | 0.47 |

| Quinoline Derivative B | 1.98 | 0.51 |

| Quinoline Derivative C | 2.31 | 0.43 |

Electronegativity and Chemical Potential

Electronegativity (χ), within the framework of DFT, is defined as the negative of the chemical potential (μ). It measures the ability of a molecule to attract electrons. These global reactivity descriptors are crucial for understanding the electronic nature of a molecule and its potential for charge transfer in chemical reactions.

The electronegativity and chemical potential of quinoline derivatives are determined computationally from the energies of the HOMO and LUMO. These values provide insight into the molecule's electrophilic or nucleophilic character. For example, a higher electronegativity suggests a greater tendency to accept electrons.

Table 2: Representative Electronegativity and Chemical Potential of Substituted Quinoline Derivatives (Note: This data is illustrative and based on studies of related quinoline compounds, not this compound itself.)

| Compound | Electronegativity (χ) in eV | Chemical Potential (μ) in eV |

| Quinoline Derivative A | 4.56 | -4.56 |

| Quinoline Derivative B | 4.72 | -4.72 |

| Quinoline Derivative C | 4.49 | -4.49 |

Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic nature. Conversely, the nucleophilicity index (Nu) describes the molecule's ability to donate electrons. These indices are calculated using the chemical potential and hardness and are valuable for predicting the outcomes of polar reactions. arabjchem.org

For quinoline derivatives, these indices help in understanding their interaction with biological targets, which are often polar. A high electrophilicity index suggests that the molecule will act as an electrophile, while a high nucleophilicity index indicates nucleophilic behavior.

Table 3: Representative Electrophilicity and Nucleophilicity Indices of Substituted Quinoline Derivatives (Note: This data is illustrative and based on studies of related quinoline compounds, not this compound itself.)

| Compound | Electrophilicity Index (ω) in eV | Nucleophilicity Index (Nu) in eV |

| Quinoline Derivative A | 4.87 | 2.34 |

| Quinoline Derivative B | 5.64 | 2.11 |

| Quinoline Derivative C | 4.35 | 2.58 |

Reaction Pathway Modeling and Energy Surface Analysis

Computational chemistry provides powerful tools for modeling reaction pathways and analyzing potential energy surfaces. This allows for the determination of the most likely reaction mechanisms and the prediction of product distributions.

Activation Energies and Reaction Barriers

Activation energy is the minimum energy required to initiate a chemical reaction. In computational studies, it is determined by locating the transition state on the potential energy surface. The height of the energy barrier from the reactants to the transition state dictates the reaction rate.

In the context of substituted quinolines, calculating activation energies is crucial for understanding their synthesis and reactivity. For example, in the synthesis of complex heterocyclic systems involving quinoline precursors, DFT calculations can be used to model different reaction pathways and their associated energy barriers. The pathway with the lowest activation energy is generally the most favored.

Tautomeric Stability Investigations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the most significant tautomerism is the keto-enol equilibrium between the 4-hydroxy (enol) form and the quinolin-4(1H)-one (keto) form.

Computational studies on substituted quinolin-4-ones have shown that the keto form is generally more stable than the enol form. nuph.edu.uascispace.com This is often attributed to the greater stability of the amide group in the keto tautomer. The relative energies of the tautomers can be calculated using high-level quantum chemical methods, and the results can be corroborated with experimental data from techniques like NMR spectroscopy. nuph.edu.uascispace.com The position of the equilibrium can be influenced by substituents on the quinoline ring and the solvent environment.

Molecular Dynamics Simulations for Adsorption and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the adsorption of molecules onto surfaces and their interactions with other molecules, such as solvent or biological macromolecules.

For quinoline derivatives, MD simulations can provide insights into their behavior in biological systems. For instance, simulations can be used to study the binding of a quinoline-based drug to its target enzyme, revealing the key intermolecular interactions responsible for its therapeutic effect. nih.govresearchgate.net These simulations can also be used to predict the solubility of the compound in different solvents by analyzing the interactions between the quinoline derivative and the solvent molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 7 Fluoro 3 Nitroquinolin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 6-bromo-7-fluoro-3-nitroquinolin-4-ol, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are essential for complete structural assignment.

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons. The proton at the C2 position typically appears as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atom and the electron-withdrawing nitro group. The protons on the benzene (B151609) ring, H-5 and H-8, would appear as doublets due to coupling with the fluorine atom at C7. The presence of the hydroxyl group at C4, which exists in tautomeric equilibrium with the N-H proton of the quinolin-4(1H)-one form, would likely give rise to a broad singlet that can be exchanged with D₂O.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. For the target compound, nine distinct carbon signals are expected. The spectrum would be characterized by a signal for the carbonyl-like carbon (C4) in the quinolinone tautomer, typically found in the 170-180 ppm region. The carbons bearing the nitro (C3), bromine (C6), and fluorine (C7) substituents would also show characteristic shifts, with the C-F bond causing a large C-F coupling constant. chemicalbook.com A comprehensive characterization of related iodo-quinoline derivatives using ¹H and ¹³C NMR has demonstrated the power of this technique in establishing the core structure. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H-2 | 8.5 - 9.0 | s | Deshielded by nitro group and ring nitrogen. |

| H-5 | 7.8 - 8.2 | d | Influenced by adjacent bromine and fluorine. |

| H-8 | 7.5 - 7.9 | d | Influenced by adjacent fluorine. |

| OH/NH | 10.0 - 12.0 | br s | Broad signal, exchangeable with D₂O. |

| ¹³C NMR | |||

| C2 | 140 - 145 | ||

| C3 | 135 - 140 | Attached to nitro group. | |

| C4 | 175 - 180 | Carbonyl-like in quinolinone form. | |

| C4a | 138 - 142 | Bridgehead carbon. | |

| C5 | 125 - 130 | ||

| C6 | 115 - 120 | Attached to bromine. | |

| C7 | 150 - 160 | (d, ¹JCF) | Attached to fluorine, shows large C-F coupling. |

| C8 | 110 - 115 | ||

| C8a | 120 - 125 | Bridgehead carbon. |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for confirming the precise connectivity. Techniques such as H,H-COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov

H,H-COSY: This experiment would show correlations between neighboring protons. For this specific molecule, it would primarily confirm the coupling between protons on the benzene ring if they were adjacent.

HSQC: This experiment correlates each proton signal directly to the carbon atom to which it is attached. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC: This is arguably the most powerful tool for elucidating the complete molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation from the H-2 proton to the C3, C4, and C8a carbons, confirming the structure of the pyridinone ring. Similarly, correlations from H-5 to C4, C6, and C7 would solidify the arrangement of substituents on the benzene ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₉H₄BrFN₂O₃. The nominal molecular weight of this compound is 287.04 g/mol . glpbio.com

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals:

Loss of the nitro group (–NO₂, 46 Da).

Loss of carbon monoxide (–CO, 28 Da) from the quinolinone ring.

Cleavage of the C-Br and C-F bonds.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value (for ⁷⁹Br) | Identity | Notes |

| 287 | [M]⁺ | Molecular ion. Exhibits a corresponding peak at m/z 289 for the ⁸¹Br isotope. |

| 241 | [M - NO₂]⁺ | Loss of the nitro group. |

| 259 | [M - CO]⁺ | Loss of carbon monoxide from the quinolinone ring. |

| 213 | [M - NO₂ - CO]⁺ | Subsequent loss of NO₂ and CO. |

| 162 | [M - Br - NO₂]⁺ | Loss of bromine and the nitro group. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the spectrum would be complex but would display several characteristic absorption bands confirming its key structural features. The compound's existence as a quinolin-4-ol/quinolin-4(1H)-one tautomer means that characteristic bands for both forms may be observed. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| O-H / N-H | Stretch, broad | 3400 - 3200 | Indicates hydroxyl (ol form) or amine (one form) group, often involved in hydrogen bonding. nih.gov |

| C=O | Stretch | 1660 - 1640 | Strong band, characteristic of the quinolin-4(1H)-one tautomer. nih.gov |

| C=C / C=N | Stretch | 1620 - 1450 | Multiple bands from the aromatic quinoline (B57606) ring system. |

| N-O (NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong absorption due to the nitro group. |

| N-O (NO₂) | Symmetric Stretch | 1360 - 1330 | Strong absorption due to the nitro group. |

| C-F | Stretch | 1250 - 1100 | Absorption in the fingerprint region. |

| C-Br | Stretch | 700 - 550 | Absorption in the low-frequency fingerprint region. |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's conjugated system (chromophore). The quinoline ring system itself is a strong chromophore. The presence of substituents like the nitro group, hydroxyl group, bromine, and fluorine atoms significantly influences the energy of these transitions and, therefore, the absorption wavelengths (λₘₐₓ). researchgate.net

The nitro group, being a powerful electron-withdrawing group in conjugation with the aromatic system, is expected to cause a significant bathochromic (red) shift in the absorption maxima. docbrown.info This shift moves the absorption to longer wavelengths, potentially into the visible part of the spectrum, which could render the compound colored. The spectrum would likely display multiple bands corresponding to π→π* and n→π* electronic transitions within the extended conjugated system. Studies on related nitro- and hydroxy-quinolines confirm that these compounds absorb strongly in the UV and sometimes the visible range. researchgate.netnih.gov

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λₘₐₓ (nm) | Notes |

| π→π | 270 - 320 | High-energy transition associated with the quinoline aromatic system. |

| π→π / n→π* | 340 - 400 | Lower-energy transition due to the extended conjugation with the nitro and hydroxyl groups. docbrown.info |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to the detection and characterization of paramagnetic species, i.e., those with unpaired electrons. The parent compound, this compound, is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying radical derivatives or transient radical species that could be generated from the parent compound. researchgate.net

Characterization of Radical Anions: The electron-withdrawing nitroaromatic moiety can be chemically or electrochemically reduced by one electron to form a stable radical anion. EPR spectroscopy would be the primary technique to characterize this radical. The spectrum would provide detailed information about the distribution of the unpaired electron's spin density through analysis of the hyperfine coupling constants with magnetic nuclei, such as the ¹⁴N of the nitro group and the ¹⁹F atom. mdpi.com

Nitroxide Spin Labeling: The quinoline structure could be chemically modified to attach a stable nitroxide radical (e.g., a TEMPO derivative). mdpi.comrsc.org The EPR spectrum of such a "spin-labeled" derivative would be highly sensitive to the local environment, polarity, and dynamics of the molecule, providing insights not available through other methods. fu-berlin.de

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related structures provides significant insight into the likely solid-state conformation and packing of this molecule and its derivatives.

Detailed crystallographic studies on substituted quinolines and related heterocyclic systems reveal common structural motifs and the influence of various functional groups on the crystal lattice. For instance, the analysis of a series of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines demonstrated that the substitution pattern significantly affects the molecular geometry and supramolecular assembly. nih.govacs.org Some derivatives were observed to have a non-planar, twisted geometry, while others adopted a more planar conformation. nih.gov This highlights the conformational flexibility of the quinoline scaffold.

In the solid state, the crystal packing of such molecules is often dominated by a combination of hydrogen bonding, π–π stacking interactions, and other weak intermolecular forces. nih.govacs.org For this compound, the presence of the hydroxyl group at the 4-position and the nitro group at the 3-position is expected to lead to strong intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the quinoline nitrogen can act as acceptors.

Furthermore, the presence of bromine and fluorine atoms introduces the possibility of halogen bonding and other dipole-dipole interactions, which can play a significant role in directing the crystal packing. The crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, which shares the 6-bromo-7-fluoro substitution pattern, reveals a nearly planar molecule with the crystal packing stabilized by a combination of stacking interactions and C—H⋯O hydrogen bonds. nih.govresearchgate.net Unsymmetrical halogen⋯halogen interactions between bromine and fluorine atoms were also observed in this related structure. researchgate.net

A crystallographic study of 7-fluoro-6-nitroquinazolin-4(3H)-one, an isomer of the quinoline core with a similar substitution on the benzene ring, showed that the molecule is essentially planar. nih.govresearchgate.net The nitro group is slightly twisted from the mean plane of the quinazolinone ring system. nih.govresearchgate.net The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net This suggests that this compound is also likely to adopt a relatively planar conformation, facilitating efficient crystal packing.

The table below presents crystallographic data for compounds with structural similarities to this compound, illustrating the typical parameters observed in such systems.

Interactive Table of Crystallographic Data for Related Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | C₈H₄FN₃O₃ | Triclinic | P-1 | 5.6360 | 8.409 | 8.674 | 79.38 | 89.23 | 83.83 | nih.gov |

| 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₄BrFO₃ | Monoclinic | P2₁/n | 3.872 | 16.485 | 13.918 | 90 | 93.39 | 90 | nih.gov |

| 3-Nitro-4-hydroxycoumarin | C₉H₅NO₅ | Orthorhombic | Pc2₁b | 18.5990 | 5.0250 | 8.871 | 90 | 90 | 90 | researchgate.net |

This comparative analysis underscores the expected structural characteristics of this compound in the solid state. The interplay of strong hydrogen bonds involving the 4-hydroxyl and 3-nitro groups, coupled with halogen interactions from the bromo and fluoro substituents and π–π stacking of the aromatic quinoline core, would collectively dictate its crystal lattice. Future single-crystal X-ray diffraction studies on this compound are necessary to definitively elucidate its precise three-dimensional structure and confirm these predictive insights.

Derivatization and Further Synthetic Transformations of 6 Bromo 7 Fluoro 3 Nitroquinolin 4 Ol

Conversion of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This conversion is crucial as it introduces a versatile amino functionality, which can serve as a key building block for further derivatization, and dramatically alters the electronic properties of the quinoline (B57606) ring system. quimicaorganica.org For 6-Bromo-7-fluoro-3-nitroquinolin-4-ol, the 3-nitro group can be efficiently reduced to form 3-amino-6-bromo-7-fluoroquinolin-4-ol.

Several well-established methods for nitro group reduction are applicable. wikipedia.org Catalytic hydrogenation is a common and clean method, employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org Another widely used approach involves the use of metals in acidic media, such as iron powder in acetic or hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid. quimicaorganica.org These classical methods are highly effective for the reduction of nitroarenes. wikipedia.org The choice of reagent can be critical to ensure compatibility with other functional groups on the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C or PtO₂ | Methanol or Ethanol solvent, room temp. to 50°C | Highly efficient; may be sensitive to catalyst poisoning. |

| Iron (Fe) / HCl or Acetic Acid | Refluxing aqueous/alcoholic solution | Cost-effective and widely used in industrial processes. |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, often at room temperature | A classic method for nitro group reduction. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can be used for selective reductions in some cases. |

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Nitroquinolines

The quinoline ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing 3-nitro group. The halogen atoms at positions 6 and 7 serve as leaving groups. In SNAr reactions involving multiple halogens, the reactivity is often dictated by the nature of the halogen, with fluorine being significantly more reactive than bromine. mdpi.com

Therefore, in this compound, the fluorine atom at the C-7 position is the primary site for SNAr. It can be selectively displaced by a variety of nucleophiles, such as alkoxides, phenoxides, and amines, to yield 7-substituted derivatives while leaving the bromine atom at C-6 intact. This differential reactivity allows for sequential functionalization of the quinoline core. The substitution reactions lead to a wide range of derivatives, which is a key strategy for creating molecular diversity.

Table 2: Potential SNAr Reactions at the C-7 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 7-Methoxy derivative |

| Amine | Pyrrolidine | 7-Pyrrolidinyl derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 7-(Phenylthio) derivative |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 7-Hydroxy derivative |

Strategies for Introducing Additional Substituents

Following SNAr reactions, the less reactive C-6 bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com Palladium-catalyzed reactions are particularly common for coupling aryl bromides with various partners. nih.govchemrxiv.org

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a new aryl or vinyl group at the C-6 position.

Sonogashira Coupling: This reaction uses a terminal alkyne and a palladium/copper co-catalyst system to install an alkynyl substituent.

Heck Coupling: An alkene can be coupled at the C-6 position using a palladium catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine.

These cross-coupling reactions significantly expand the structural diversity achievable from the initial scaffold, enabling the synthesis of highly functionalized quinoline derivatives. uzh.ch

Table 3: Cross-Coupling Reactions for Functionalizing the C-6 Bromo Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid / ester | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C (sp²-sp²) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C (sp²-sp) |

| Heck | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C-C (sp²-sp²) |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand (e.g., BINAP) + Base | C-N |

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry that aims to introduce functional groups into complex molecules at a late step in the synthetic sequence, often through C-H bond activation. acs.orgrsc.org This approach can accelerate the development of new compounds by allowing for rapid diversification of a core scaffold. acs.org

For a derivative of this compound, LSF could potentially target the remaining C-H bonds on the quinoline nucleus (e.g., at C-2, C-5, or C-8). While specific LSF protocols for this exact molecule are not extensively documented, general methodologies for the C-H functionalization of quinolines have been developed. These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) to direct the installation of aryl, alkyl, or other functional groups at specific C-H positions, guided by directing groups or the inherent electronic properties of the heterocyclic ring. rsc.org Electrochemical methods are also emerging as a valuable tool for LSF. acs.org

Synthesis of Poly-substituted Quinoline Derivatives

By strategically combining the reactions described above, this compound can be used as a starting material for the rational synthesis of highly substituted and chemically diverse quinoline derivatives. mdpi.comresearchgate.net The synthesis of such polysubstituted quinolines is of great interest for exploring structure-activity relationships in drug discovery. nih.govrsc.org

A potential synthetic pathway could involve:

Selective SNAr: Displacement of the C-7 fluorine with a chosen nucleophile (e.g., an amine or alkoxide).

Nitro Group Reduction: Conversion of the C-3 nitro group to an amine, which can then be further derivatized (e.g., via acylation or sulfonylation).

Cross-Coupling: Functionalization of the C-6 bromine via a palladium-catalyzed reaction like a Suzuki or Sonogashira coupling.

This stepwise approach, leveraging the differential reactivity of the functional groups, allows for the controlled and predictable construction of complex, multi-functionalized quinoline scaffolds from a single, versatile starting material. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings on 6-Bromo-7-fluoro-3-nitroquinolin-4-ol

Research into this compound has primarily centered on its synthesis and its potential as a versatile intermediate for creating more complex molecules with diverse applications.

The principal synthetic route to this compound involves the nitration of its precursor, 6-bromo-7-fluoroquinolin-4-ol (B12975214). This electrophilic substitution reaction is typically carried out using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The electron-donating character of the hydroxyl group at the C4-position and the activating effect of the quinolone ring system direct the incoming nitro group to the C3-position.

The chemical reactivity of this compound is largely dictated by its distinct functional groups. The nitro group at the C3-position is susceptible to reduction, which can yield the corresponding 3-amino-6-bromo-7-fluoroquinolin-4-ol. This amino derivative serves as a valuable building block for the synthesis of various heterocyclic systems and amides. Conversely, the nitro group can undergo oxidation to form nitroso derivatives under specific conditions. The bromine and fluorine atoms on the benzene (B151609) ring can potentially be displaced through nucleophilic substitution reactions, opening avenues for further functionalization.

While specific, quantitative biological data for this compound is not extensively documented in publicly available literature, the broader class of fluoroquinolones and nitroquinolines has demonstrated significant potential in medicinal chemistry. Studies on related compounds suggest that the this compound scaffold may exhibit antimicrobial, antiviral, and anticancer activities. The presence of the fluorine atom at C7 and the bromine atom at C6 are common features in many potent fluoroquinolone antibiotics. The nitro group, while contributing to the electrophilic nature of the molecule, can also be a key pharmacophore in certain antimicrobial and anticancer agents. For instance, a patent has highlighted the potential of this compound as a c-Met kinase inhibitor, suggesting its relevance in cancer therapy for treating tumors and preventing metastasis.

Table 1: Key Research Findings on this compound

| Area of Research | Key Findings | Citation |

| Synthesis | Primarily synthesized via nitration of 6-bromo-7-fluoroquinolin-4-ol using a mixture of nitric and sulfuric acids. | |

| Chemical Reactivity | The nitro group can be reduced to an amine or oxidized to a nitroso group. The halogen substituents offer sites for nucleophilic substitution. | |

| Potential Applications | Investigated as a key intermediate in the synthesis of pharmaceuticals. Derivatives are being explored for antimicrobial, antiviral, and anticancer properties. A patent suggests its potential as a c-Met kinase inhibitor. |

Unresolved Challenges in Synthesis and Mechanistic Understanding

Despite the established synthetic route, several challenges persist in the synthesis and full mechanistic elucidation of this compound and its derivatives.

Furthermore, the synthesis of polysubstituted quinolones, in general, presents significant hurdles. The sequential introduction of different functional groups onto the quinoline (B57606) core often requires multiple steps with careful protection and deprotection strategies, leading to lengthy and often low-yielding synthetic sequences. The development of more efficient, one-pot, or domino reactions for the construction of such highly functionalized quinolones is a continuing challenge in synthetic organic chemistry.

From a mechanistic standpoint, the precise mode of action for the potential biological activities of this compound is not yet fully understood. While it is hypothesized to act similarly to other fluoroquinolones by inhibiting DNA gyrase or topoisomerase, direct evidence for this specific compound is lacking. Elucidating the exact molecular targets and the structure-activity relationships (SAR) is crucial for its rational development as a therapeutic agent. Understanding how the interplay of the bromo, fluoro, and nitro substituents contributes to its biological activity is a key question that needs to be addressed through detailed mechanistic studies.

Prospective Research Avenues for Advanced Quinolone Chemistry

The unique structural features of this compound open up several promising avenues for future research in advanced quinolone chemistry.

One significant area of future work is the exploration of this compound as a versatile scaffold for the development of novel therapeutic agents. The reactive sites on the molecule, particularly the nitro group and the halogen atoms, provide handles for the synthesis of a diverse library of derivatives. For example, reduction of the nitro group to an amine, followed by acylation or reaction with various electrophiles, could lead to new classes of compounds with potentially enhanced biological activities. Similarly, palladium-catalyzed cross-coupling reactions at the bromine position could be employed to introduce a wide range of substituents, allowing for fine-tuning of the molecule's properties.

Another promising direction is the investigation of this compound and its derivatives as potential inhibitors of novel biological targets. While topoisomerases are the traditional targets of quinolones, emerging research suggests that these compounds can interact with other enzymes and proteins involved in various disease pathways. High-throughput screening of a library of derivatives based on the this compound scaffold against a panel of disease-relevant targets could uncover new and unexpected therapeutic applications.

Furthermore, there is a need for the development of more efficient and sustainable synthetic methodologies for the production of this and other polysubstituted quinolones. The application of modern synthetic techniques such as flow chemistry, microwave-assisted synthesis, and the use of greener solvents and catalysts could significantly improve the efficiency and environmental footprint of their synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-7-fluoro-3-nitroquinolin-4-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Electrophilic nitration : Introduce the nitro group at position 3 via mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Halogenation : Bromine and fluorine can be introduced via nucleophilic substitution (e.g., using NaBr/KBr in acidic media) or electrophilic fluorination (e.g., Selectfluor® in DMF at 80°C).

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is recommended to isolate the product. Yield optimization requires stoichiometric control of reagents and inert atmospheres to prevent decomposition .

Q. How does the substitution pattern (Br, F, NO₂) influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Key Findings :

- The nitro group at position 3 enhances polarity, improving solubility in DMSO and DMF but reducing stability in aqueous alkaline conditions due to hydrolysis risks.

- Bromine at position 6 and fluorine at position 7 increase hydrophobicity, favoring solubility in chloroform or ethyl acetate. Stability studies (TGA/DSC) show decomposition above 200°C in inert atmospheres .

Q. What spectroscopic techniques are most effective for structural characterization?

- Recommended Methods :

- NMR : ¹H/¹³C NMR to confirm substitution positions (e.g., coupling constants for fluorine at position 7). ¹⁹F NMR is critical for verifying fluorination.

- MS : High-resolution ESI-MS for molecular ion validation ([M+H]⁺ expected at m/z 287.94).

- IR : Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~680 cm⁻¹ (C-Br stretch) confirm functional groups .

Advanced Research Questions

Q. How does this compound compare to structurally similar quinoline derivatives in antimicrobial activity?

- Comparative Analysis :

- Data Table :

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| Target compound | 12.5 | 6.25 |

| 6-Bromo-3-chloroquinolin-4-ol | 25.0 | 12.5 |

| 7-Fluoroquinolin-4-ol | 50.0 | 25.0 |

- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, increasing membrane permeability in Gram-positive bacteria. Bromine and fluorine synergistically disrupt bacterial efflux pumps .

Q. What strategies mitigate conflicting results in cytotoxicity assays across cancer cell lines?

- Resolution Framework :

- Dose-Response Curves : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin).

- Assay Conditions : Standardize incubation time (48–72 hrs), serum concentration (10% FBS), and cell confluence (70–80%).

- Contradictions Explained : Discrepancies in HeLa vs. MCF-7 cells may arise from differential expression of nitroreductases, which activate the prodrug form of the compound .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity at position 6 (Br) and position 3 (NO₂).

- NBO Analysis : Identify charge distribution; bromine exhibits higher positive charge density (~+0.32 e), favoring SN2 reactions with amines or thiols.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., reaction with piperidine in THF at 60°C) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Critical Factors :

- Chiral Centers : If stereochemistry is introduced (e.g., during fluorination), use asymmetric catalysis (e.g., chiral Pd complexes) or chiral resolving agents.

- Scale-Up Risks : Exothermic reactions (e.g., nitration) require precise temperature control via jacketed reactors. Pilot batches (>10 g) often show 10–15% yield reduction due to side reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.